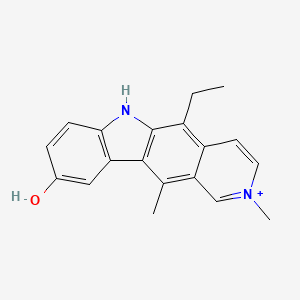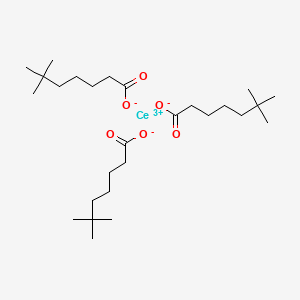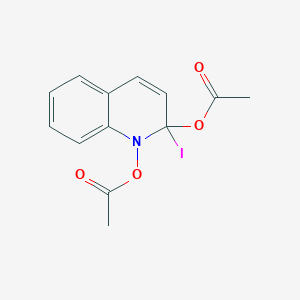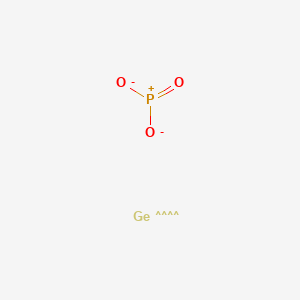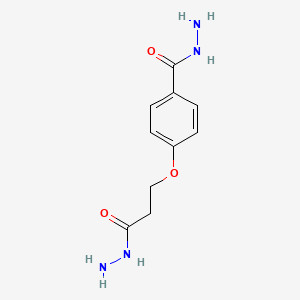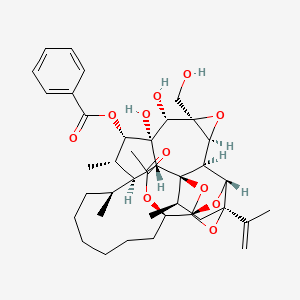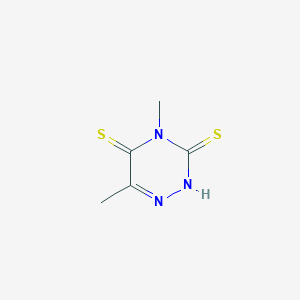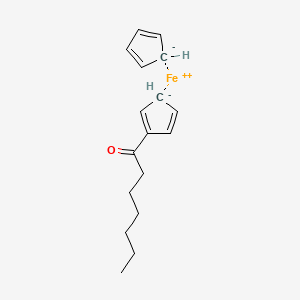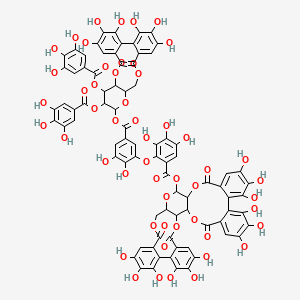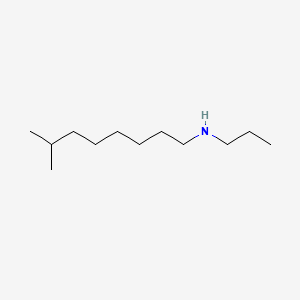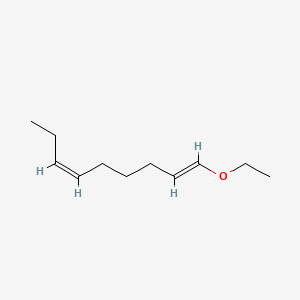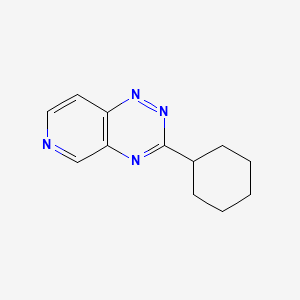
3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine is a heterocyclic compound with the molecular formula C12H14N4. It is characterized by a pyrido-triazine core structure substituted with a cyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with pyridine-3-carboxylic acid hydrazide, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyridine rings.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido(3,4-e)(1,2,4)triazine: Lacks the cyclohexyl group, resulting in different chemical and biological properties.
Cyclohexyl-pyrido(3,4-d)(1,2,3)triazine: A structural isomer with variations in the triazine ring position.
Cyclohexyl-pyrido(2,3-e)(1,2,4)triazine: Another isomer with different substitution patterns.
Uniqueness
3-Cyclohexyl-pyrido(3,4-e)(1,2,4)triazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the cyclohexyl group enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
121845-52-1 |
|---|---|
Fórmula molecular |
C12H14N4 |
Peso molecular |
214.27 g/mol |
Nombre IUPAC |
3-cyclohexylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C12H14N4/c1-2-4-9(5-3-1)12-14-11-8-13-7-6-10(11)15-16-12/h6-9H,1-5H2 |
Clave InChI |
AJBBGDNWIVFDFK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC3=C(C=CN=C3)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


